molecular formula C29H23ClFN5O B11327222 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-fluorophenyl)methanone

{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-fluorophenyl)methanone

Cat. No.: B11327222
M. Wt: 512.0 g/mol
InChI Key: MZXUZULWOGBWTL-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a chlorophenyl group, a phenyl group, and a fluorobenzoyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolopyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and phenyl groups via electrophilic aromatic substitution reactions. The final step usually involves the coupling of the fluorobenzoyl piperazine moiety through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets within cells. This compound may bind to certain receptors or enzymes, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE
  • 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE

Uniqueness

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H23ClFN5O

Molecular Weight

512.0 g/mol

IUPAC Name

[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C29H23ClFN5O/c30-21-10-12-22(13-11-21)36-18-24(20-6-2-1-3-7-20)26-27(32-19-33-28(26)36)34-14-16-35(17-15-34)29(37)23-8-4-5-9-25(23)31/h1-13,18-19H,14-17H2

InChI Key

MZXUZULWOGBWTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC=CC=C6F

Origin of Product

United States

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